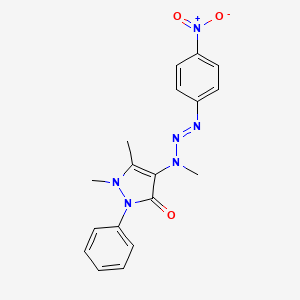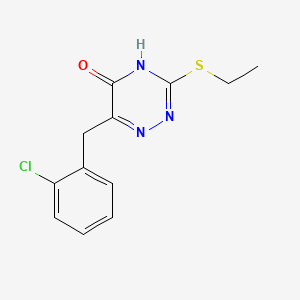![molecular formula C10H7ClN2OS B13376688 7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B13376688.png)
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one is a heterocyclic compound that features a unique structure combining a pyrrole ring fused with a benzothiazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with a suitable pyrrole derivative . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions employed.
Applications De Recherche Scientifique
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[3,2-b]pyrrole-1,4-dione: This compound shares a similar pyrrole core but differs in its functional groups and overall structure.
Dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another related compound with a different arrangement of the pyrrole and benzothiazine rings.
Uniqueness
7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one is unique due to its specific chloro and benzothiazine functionalities, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H7ClN2OS |
|---|---|
Poids moléculaire |
238.69 g/mol |
Nom IUPAC |
7-chloro-3,3a-dihydro-1H-pyrrolo[3,2-b][1,4]benzothiazin-2-one |
InChI |
InChI=1S/C10H7ClN2OS/c11-5-1-2-7-6(3-5)12-10-8(15-7)4-9(14)13-10/h1-3,8H,4H2,(H,12,13,14) |
Clé InChI |
FIBMIUFYLLAFCX-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(=NC3=C(S2)C=CC(=C3)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-indole-2,3-dione 3-[(6-chloro-2-pyridinyl)hydrazone]](/img/structure/B13376626.png)
![1-({2-[({2-[(4-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)propan-2-ol](/img/structure/B13376634.png)

![N-{3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B13376638.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B13376649.png)

![2-[2-(1H-indol-3-yl)ethyl]-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13376655.png)
![N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine](/img/structure/B13376663.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376664.png)

![3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376669.png)
